molecular formula C22H25N3O2S B11103207 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-butoxyphenyl)methanone

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-butoxyphenyl)methanone

Cat. No.: B11103207
M. Wt: 395.5 g/mol
InChI Key: PBFAJJYQIYBLKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINOMETHANONE is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a butoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzothiazole with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent extraction, recrystallization, and chromatographic techniques are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .

Biology

In biological research, 4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINOMETHANONE is studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine

Medicinally, this compound is explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties. It is also investigated for its role in treating neurological disorders due to its interaction with neurotransmitter receptors .

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINOMETHANONE
  • 4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINOMETHANONE
  • 4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINOMETHANONE

Uniqueness

What sets 4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINOMETHANONE apart from similar compounds is its butoxyphenyl group, which enhances its lipophilicity and ability to cross biological membranes. This unique feature may contribute to its higher efficacy in biological systems compared to its analogs.

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-butoxyphenyl)methanone

InChI

InChI=1S/C22H25N3O2S/c1-2-3-16-27-18-10-8-17(9-11-18)21(26)24-12-14-25(15-13-24)22-23-19-6-4-5-7-20(19)28-22/h4-11H,2-3,12-16H2,1H3

InChI Key

PBFAJJYQIYBLKI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.